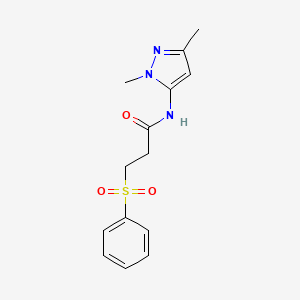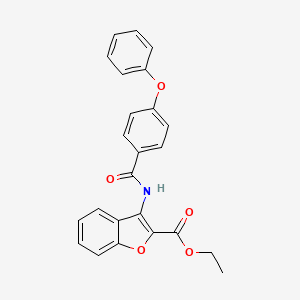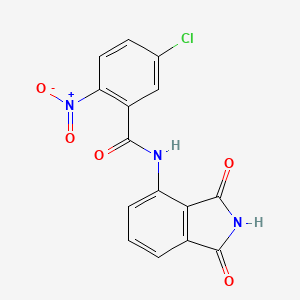![molecular formula C32H33ClN4O3S B6524322 4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide CAS No. 422292-21-5](/img/structure/B6524322.png)
4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone core, which is a type of heterocyclic compound. Quinazolinones are found in various natural products and drug molecules . The compound also contains a cyclohexane ring, which is a common structural motif in many organic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .科学研究应用
Drug Synthesis: SM coupling is widely used in pharmaceutical research to create complex molecules. By coupling aryl or vinyl boron reagents with halides, researchers can efficiently construct drug candidates. The compound you provided could serve as a valuable building block for drug synthesis.
Materials Science: SM coupling plays a crucial role in materials science. Researchers use it to functionalize polymers, dendrimers, and other materials. The compound’s boron-containing group could be incorporated into polymer chains, enhancing their properties or enabling specific interactions.
Natural Product Synthesis: SM coupling facilitates the synthesis of natural products, including alkaloids, terpenes, and flavonoids. The compound’s unique structure could be leveraged to access natural product analogs or derivatives.
Agrochemicals: The development of new pesticides, herbicides, and fungicides often involves SM coupling. By introducing boron-containing fragments, researchers can fine-tune the properties of agrochemicals.
Functional Materials: SM coupling contributes to the creation of functional materials such as OLEDs (organic light-emitting diodes), liquid crystals, and conductive polymers. The compound’s boron-based functionality could be harnessed for these applications.
Peptide and Protein Labeling: Researchers use SM coupling to label peptides and proteins with fluorophores, biotin, or other tags. The compound’s boron group might find utility in such labeling strategies.
Cycloalkane Structure and Applications
The compound’s name suggests a cycloalkane structure. Let’s explore its potential applications:
Lubricants and Oils: Certain cycloalkanes serve as lubricants and base oils. Their cyclic nature provides stability and resistance to oxidation. Investigating the compound’s properties could reveal its suitability for lubrication applications.
Cycloalkane Derivatives as Solvents: Functionalized cycloalkanes can act as solvents in chemical reactions. Their low volatility and nonpolar nature make them useful for specific synthetic processes.
Cycloalkane-Based Polymers: Polymerization of cycloalkanes leads to interesting materials. Investigating the compound’s reactivity could shed light on potential polymerization routes.
Cycloalkane Ring Strain Studies: Cycloalkanes experience ring strain due to bond angles deviating from ideal tetrahedral angles. Researchers study this strain to understand reactivity and stability.
Cycloalkane Conformational Analysis: The compound’s cycloalkane portion likely adopts specific conformations. Analyzing these conformations informs our understanding of molecular flexibility and interactions.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H Chemistry LibreTexts. (2022). 3.5: Naming Cycloalkanes. [Link](https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/UIS%3A_CHE_267_-Organic_Chemistry_I%28Morsch%29/Chapters
作用机制
属性
IUPAC Name |
4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClN4O3S/c33-26-11-5-7-13-28(26)35-29(38)21-41-32-36-27-12-6-4-10-25(27)31(40)37(32)20-23-14-16-24(17-15-23)30(39)34-19-18-22-8-2-1-3-9-22/h1-13,23-24H,14-21H2,(H,34,39)(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVFCRLETXIQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4Cl)C(=O)NCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)
![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
![N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B6524273.png)
![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)

![4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B6524296.png)



![4-[(propan-2-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B6524330.png)